

Dolutegravir Pharmacokinetic Modeling and Simulation: Application Notes and Protocols

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Compound Focus: Dolutegravir

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Introduction to Dolutegravir Pharmacokinetics

Dolutegravir (DTG) is a potent once-daily HIV-1 integrase strand transfer inhibitor cornerstone of antiretroviral therapy (ART) in adults and children. The development of optimized dosing regimens, particularly for special populations like pediatric patients, relies heavily on advanced pharmacokinetic modeling and simulation. **Population PK (PopPK)** and **Physiologically-Based PK (PBPK)** modeling are pivotal approaches that integrate physiological, demographic, and genetic covariates to characterize drug exposure and variability, guiding dose selection without necessitating extensive and invasive clinical trials in vulnerable populations [1] [2]. These model-informed drug development strategies have been instrumental in supporting regulatory approvals for DTG across a wide age and weight range, enabling seamless dosing from infants to adults [3] [1].

Key Quantitative Data from Pharmacokinetic Models

The following tables summarize the critical population pharmacokinetic parameters for **dolutegravir** and lamivudine in fixed-dose combination, as well as the dosing recommendations derived from modeling and simulation.

Table 1: Population Pharmacokinetic Parameter Estimates for Dolutegravir and Lamivudine (Fixed-Dose Combination) in Adults [4]

Parameter	Definition	Dolutegravir (Estimate)	Lamivudine (Estimate)
CL/F (L/h)	Apparent Oral Clearance	0.858	19.6
V/F (L)	Apparent Volume of Distribution	16.7	-
V2/F (L)	Apparent Central Volume of Distribution	-	105
V3/F (L)	Apparent Peripheral Volume of Distribution	-	105
Q/F (L/h)	Apparent Intercompartmental Clearance	-	2.97
Ka (h ⁻¹)	Absorption Rate Constant	2.15	2.30
Key Covariates	Factors influencing PK	Body weight, bilirubin, ethnicity	eGFR, race, body weight

Table 2: Model-Informed Dolutegravir Dosing in Pediatric Populations [1] [2]

Population	Weight Band	Recommended Dose & Formulation	Target Exposure
Neonates	0-28 days	5 mg every 48h from Day 1-20, then 5 mg once daily on Week 3 [3]	AUC: 37.2 mg·h/L, Ctrough: 1.3 mg/L
Infants & Children	≥ 3 kg to < 14 kg	Weight-based dispersible tablets (DT) or granules	Comparable to adult 50 mg daily AUC
Children & Adolescents	≥ 14 kg to < 30 kg	Weight-based film-coated tablets (FCT) or DT	Comparable to adult 50 mg daily AUC

Population	Weight Band	Recommended Dose & Formulation	Target Exposure
Adolescents	≥ 30 kg	50 mg FCT once daily	Reference (AUC from 50 mg dose)

Experimental Protocols for Key Studies

Protocol for Population PK (PopPK) Modeling in Pediatric Patients

3.1.1 Study Design and Population:

- **Objective:** To characterize DTG pharmacokinetics and identify optimal weight-banded doses for children ≥ 4 weeks of age and weighing ≥ 3 kg [1] [2].
- **Study Type:** Phase I/II and Phase II/III, multicenter, open-label trials (P1093 and ODYSSEY) [1].
- **Participants:** HIV-1-infected infants, children, and adolescents (N=239; age range: 0.1 to 17.5 years; weight range: 3.9 to 91 kg) [1].

3.1.2 Drug Administration and Pharmacokinetic Sampling:

- **Dosing:** Once-daily DTG administered as film-coated (10 mg, 25 mg, 50 mg) or dispersible (5 mg) tablets under fasting conditions [1] [2].
- **Intensive PK Sampling:** A subset of participants provided serial blood samples (pre-dose, 1, 2, 3, 4, 6, 8, and 24 hours post-dose) during study days 5-10 [1].
- **Sparse PK Sampling:** All participants provided pre-dose and limited post-dose samples at weeks 4, 8, 12, 24, 36, and 48 to capture inter-individual variability [4] [1].

3.1.3 Bioanalytical Methods:

- **Technique:** **Dolutegravir** plasma concentrations were quantified using validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) [1].
- **Lower Limit of Quantification (LLOQ):** 5 ng/mL for P1093 and 9.7 ng/mL for ODYSSEY [1].

3.1.4 Population PK Modeling:

- **Software:** NONMEM (version 7.3) with Pirana for run management and R for post-processing and diagnostics [4].
- **Base Model:** A one-compartment model with first-order absorption and elimination was used to characterize DTG PK [4] [1].
- **Covariate Analysis:** Body weight, age, and formulation were evaluated as significant predictors of DTG clearance (CL/F) and volume of distribution (V/F) [1].
- **Model Evaluation:** Goodness-of-fit plots, visual predictive checks, and bootstrap methods were used to validate the final model [1].

Protocol for Physiologically-Based PK (PBPK) Modeling in Neonates

3.2.1 Objective: To predict DTG pharmacokinetics and simulate an optimal dosing regimen in neonates (0-28 days) where clinical data is scarce [3].

3.2.2 Model Building and Qualification:

- **Model Framework:** A PBPK model was built incorporating age-related physiological changes in neonates (e.g., organ size, blood flow, enzyme maturation) [3].
- **Qualification:** The model was first validated against observed clinical data for other drugs (raltegravir and midazolam) in neonates. Simulated data had to be within 1.8-fold of observed clinical data to qualify the model for DTG prediction [3].

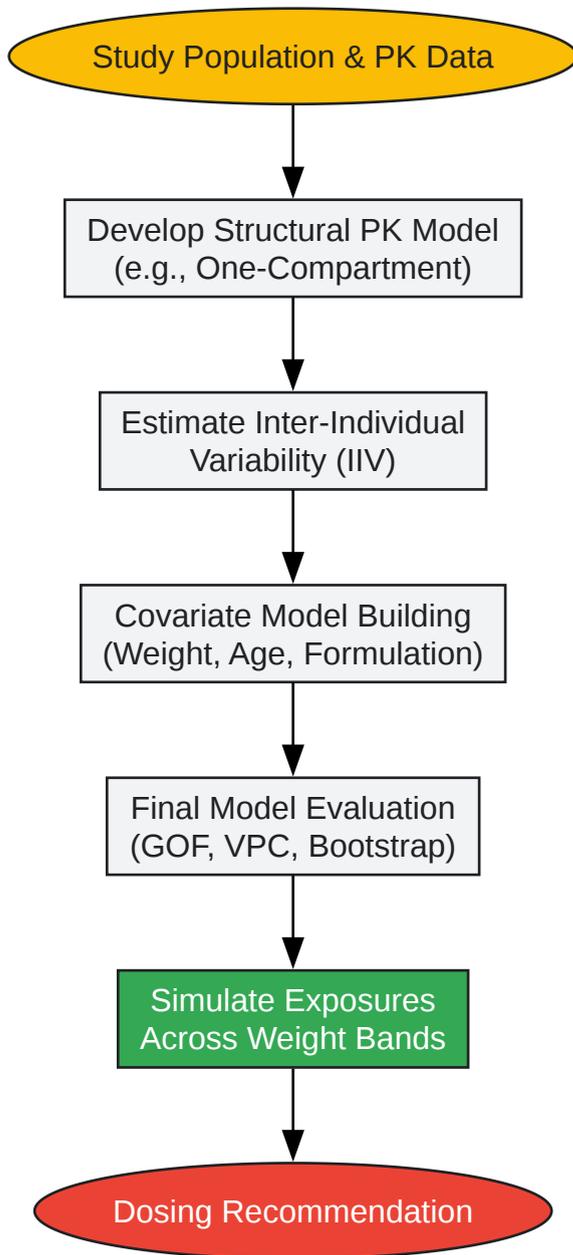
3.2.3 Dosing Simulation:

- **Simulations:** The qualified PBPK model was used to simulate multiple dosing regimens for DTG in virtual neonates [3].
- **Optimal Regimen:** A regimen of 5 mg every 48 hours from day 1 to 20, escalating to 5 mg once daily from week 3, was predicted to achieve plasma exposures consistent with effective therapy and prophylaxis in older pediatric patients [3].

Workflow Diagrams of Modeling and Simulation Approaches

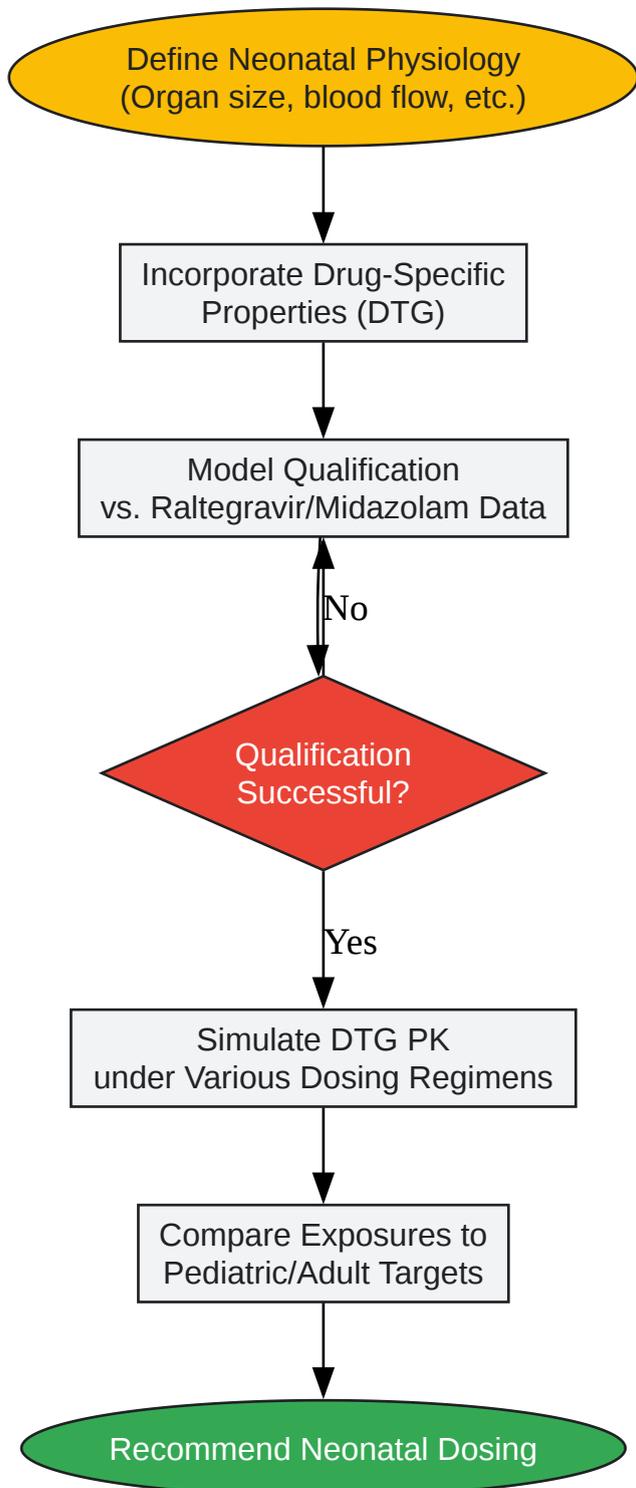
The following diagrams illustrate the logical workflows for the PopPK and PBPK modeling approaches described in the protocols.

Workflow for Population PK Modeling



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Workflow for PBPK Modeling in Neonates



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Conclusion

Pharmacokinetic modeling and simulation are indispensable tools in the development and optimization of **dolutegravir** regimens. **Population PK analyses** have confirmed that weight-banded dosing in children ≥ 4 weeks old provides exposures comparable to effective adult doses, supporting global WHO guidelines [1] [2]. Furthermore, **PBPK modeling** offers a powerful predictive approach for special populations like neonates, enabling evidence-based dose optimization before clinical trials are feasible [3]. The robustness of these models is demonstrated by their ability to identify clinically insignificant covariate effects in adults, confirming the suitability of fixed-dose combinations without adjustment for factors like body weight or ethnicity [4]. Together, these advanced simulation techniques help to ensure safe and effective **dolutegravir** therapy across the entire spectrum of HIV-1 infected patients.

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